molecular formula C12H22O2 B14597969 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one CAS No. 61099-38-5

5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one

Cat. No.: B14597969
CAS No.: 61099-38-5
M. Wt: 198.30 g/mol
InChI Key: FDEBWICPDUPWIL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties It belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring containing one oxygen atom

Preparation Methods

The synthesis of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpentylmagnesium bromide with 5,5-dimethyl-2-oxolanone under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the oxolane ring remains intact while substituents are introduced at specific positions.

Scientific Research Applications

5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its biological and chemical activities.

Comparison with Similar Compounds

Similar compounds to 5,5-Dimethyl-4-(3-methylpentyl)oxolan-2-one include:

    5,5-Dimethyl-4-phenyl-oxolan-2-one: This compound has a phenyl group instead of a 3-methylpentyl group, leading to different reactivity and applications.

    5,5-Dimethyl-4-(3-oxobutyl)dihydro-2(3H)-furanone:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

61099-38-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

5,5-dimethyl-4-(3-methylpentyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-5-9(2)6-7-10-8-11(13)14-12(10,3)4/h9-10H,5-8H2,1-4H3

InChI Key

FDEBWICPDUPWIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1CC(=O)OC1(C)C

Origin of Product

United States

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